molecular formula C12H17N3 B1480893 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098023-58-4

6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480893
CAS No.: 2098023-58-4
M. Wt: 203.28 g/mol
InChI Key: FWSIQQJWEAADNA-UHFFFAOYSA-N
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Description

“6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The synthesis of imidazole derivatives involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the imidazole scaffold, which is a five-membered heterocyclic moiety that contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .

Scientific Research Applications

Synthesis Techniques and Molecular Libraries

6-Cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole and related compounds have been the subject of various synthesis studies. For example, Babariya and Naliapara (2017) detailed a synthesis approach for a library of 1H-imidazo[1,2-b]pyrazoles, emphasizing multicomponent reactions and antimicrobial activity testing (Babariya & Naliapara, 2017). Singh, Luxami, and Paul (2019) synthesized benzimidazoles-imidazo[1,2-a]pyrazine conjugates, which showed promising antitumor activity against various cancer cell lines (Singh, Luxami, & Paul, 2019).

Structural Characterization

Structural characterization of imidazo[1,2-b]pyrazole derivatives is essential for understanding their properties. Li et al. (2009) synthesized and characterized the structure of a related compound, providing insights into the molecular arrangement and potential interactions (Li et al., 2009).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of imidazo[1,2-b]pyrazole derivatives are a significant area of research. Various studies have evaluated synthesized compounds for these activities, demonstrating their potential in treating infections. For instance, Umesha, Rai, and Nayaka (2009) found that certain synthesized compounds exhibited good antimicrobial and antioxidant activity (Umesha, Rai, & Nayaka, 2009).

Antitumor and Anticancer Potential

Imidazo[1,2-b]pyrazole derivatives have shown promise in antitumor and anticancer applications. Singh, Luxami, and Paul (2020) reported the synthesis of novel derivatives with significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Singh, Luxami, & Paul, 2020).

Catalysis and Green Chemistry

Some studies focus on the use of imidazo[1,2-b]pyrazole derivatives in catalysis, contributing to green chemistry initiatives. Ranu, Banerjee, and Roy (2008) used a basic ionic liquid for the efficient synthesis of related compounds, emphasizing a green and solvent-free approach (Ranu, Banerjee, & Roy, 2008).

Future Directions

The future directions for “6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole” and similar compounds involve further exploration of their biological activities and potential applications in drug development . The broad range of activities exhibited by imidazole derivatives suggests that they may have significant potential in the development of new drugs .

Biochemical Analysis

Biochemical Properties

6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . By binding to the active site of these kinases, this compound can modulate their activity, leading to altered cellular responses. Additionally, it interacts with proteins involved in DNA repair mechanisms, thereby influencing genomic stability and cellular health .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . By influencing this pathway, this compound can affect cell growth and survival. Furthermore, it has been shown to alter the expression of genes involved in apoptosis, thereby promoting or inhibiting programmed cell death depending on the cellular context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can either block substrate access or induce conformational changes that reduce enzyme activity . Additionally, this compound can activate certain transcription factors, leading to changes in gene expression. For instance, it has been shown to enhance the activity of p53, a tumor suppressor protein, thereby promoting the expression of genes involved in cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and stress response proteins . These changes can influence the compound’s efficacy and toxicity over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical cellular pathways and the induction of oxidative stress. Threshold effects have been observed, where a specific dose range is required to achieve therapeutic benefits without causing significant toxicity.

Properties

IUPAC Name

6-cyclohexyl-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-14-7-8-15-12(14)9-11(13-15)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSIQQJWEAADNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=CC(=N2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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